

Creating Fluorescent Bioconjugates with Oregon Green™ 488, SE: Application Notes and Protocols

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Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B15554820

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Introduction

Oregon Green™ 488, succinimidyl ester (SE) is a high-performance, amine-reactive fluorescent dye widely utilized for the covalent labeling of biomolecules. Its bright green fluorescence, enhanced photostability, and relative pH insensitivity in the physiological range make it a superior alternative to traditional fluorescein-based dyes for a variety of applications. [1][2][3][4] This document provides detailed application notes and protocols for the successful creation of fluorescent bioconjugates using Oregon Green™ 488, SE.

Oregon Green™ 488, SE reacts efficiently with primary amines (-NH₂) present on proteins, antibodies, peptides, and other biomolecules to form stable amide bonds. [1][5] The resulting conjugates are brightly fluorescent and can be used in numerous applications, including fluorescence microscopy, flow cytometry, immunofluorescence assays, and high-throughput screening.

Key Features of Oregon Green™ 488

- **Bright Green Fluorescence:** High quantum yield and a large extinction coefficient result in intensely fluorescent conjugates.

- **Enhanced Photostability:** More resistant to photobleaching compared to fluorescein, allowing for longer exposure times and more robust imaging.[\[2\]](#)[\[6\]](#)
- **pH Insensitivity:** The fluorescence of Oregon Green™ 488 is largely independent of pH in the physiological range (pH 7-8), providing more reliable and consistent signals in biological environments.[\[1\]](#)[\[7\]](#)
- **Amine-Reactivity:** The succinimidyl ester moiety efficiently and specifically reacts with primary amines to form stable covalent bonds.[\[1\]](#)

Quantitative Data

For ease of reference, the key quantitative properties of Oregon Green™ 488, SE and its bioconjugates are summarized in the table below.

Property	Value	Reference(s)
Excitation Maximum (Ex)	~496 nm	[1] [4]
Emission Maximum (Em)	~524 nm	[1] [4]
Molar Extinction Coefficient	~70,000 cm ⁻¹ M ⁻¹ at 496 nm	[1]
Recommended Molar Ratio (Dye:Protein)	4-8 moles of dye per mole of antibody	[1]
pKa	~4.7	[2] [4]

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling with Oregon Green™ 488, SE

This protocol provides a general guideline for labeling proteins and antibodies. The optimal conditions may vary depending on the specific biomolecule.

Materials:

- Oregon Green™ 488, SE

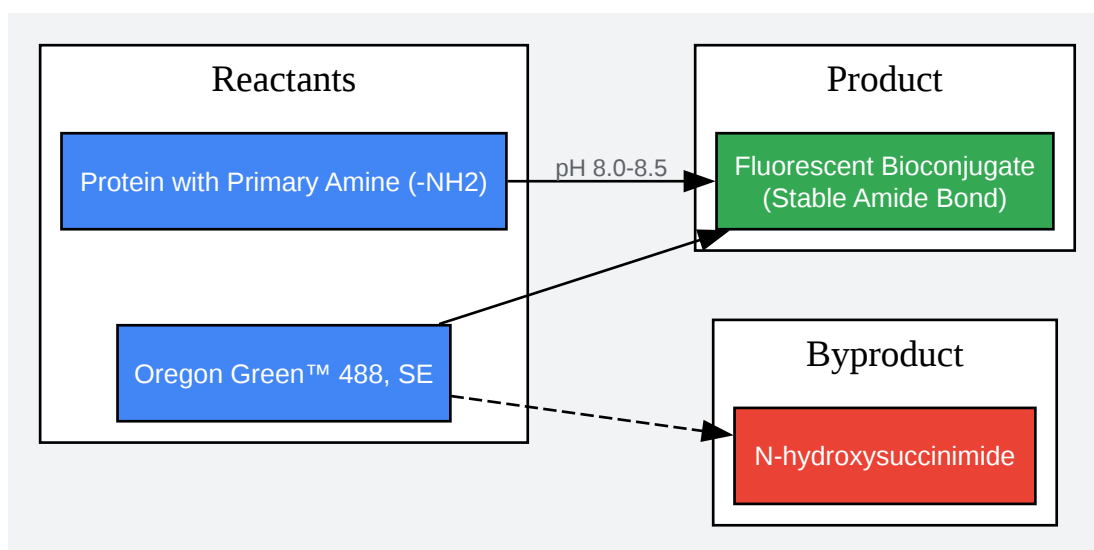
- Protein or antibody to be labeled (in an amine-free buffer)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Purification column (e.g., size-exclusion chromatography resin)
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Biomolecule Preparation:
 - Ensure the protein or antibody is in an amine-free buffer (e.g., PBS, MES, HEPES). Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[\[1\]](#)
 - The concentration of the biomolecule should ideally be 1-10 mg/mL.
- Dye Preparation:
 - Allow the vial of Oregon Green™ 488, SE to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example, dissolve 1 mg of the dye in 100 µL of DMSO to get a 10 mg/mL solution.
- Conjugation Reaction:
 - Adjust the pH of the protein solution to 8.0-8.5 using the Reaction Buffer. Succinimidyl esters react most efficiently at a slightly alkaline pH.[\[1\]](#)
 - Add the appropriate amount of the Oregon Green™ 488, SE stock solution to the protein solution while gently stirring. The optimal dye-to-protein molar ratio should be determined empirically but a starting point of 4-8 moles of dye per mole of antibody is recommended.[\[1\]](#)

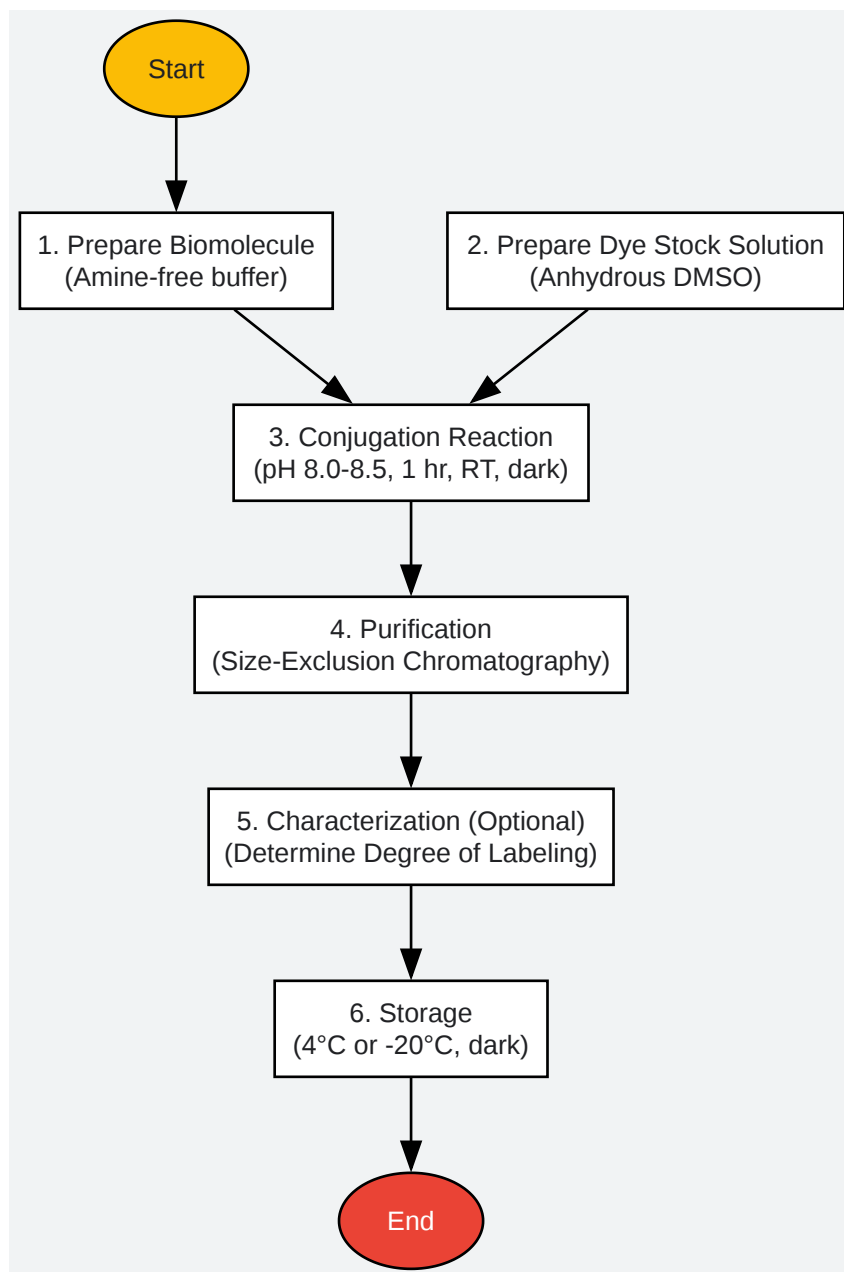
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - The first colored fraction to elute will be the fluorescently labeled protein. The smaller, unreacted dye molecules will elute later.
- Characterization of the Conjugate (Optional but Recommended):
 - Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using the absorbance of the dye at its maximum wavelength and the absorbance of the protein at 280 nm.
- Storage:
 - Store the purified bioconjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[1]

Diagrams



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Caption: Reaction of Oregon Green™ 488, SE with a primary amine on a protein.



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Caption: Experimental workflow for creating fluorescent bioconjugates.

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